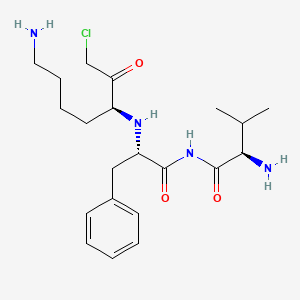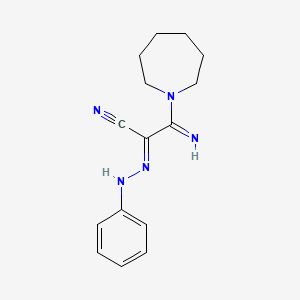
(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrobuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C10H9NO2. It features a nitro group attached to a butadiene chain, which is further connected to a benzene ring. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobuta-1,3-dien-1-yl)benzene can be achieved through various methods. One common approach involves the Heck reaction, where olefins and β-bromostyrenes are reacted in the presence of a palladium-dimer complex catalyst. This method yields 1,4-conjugated dienes with good selectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions or Suzuki–Miyaura couplings. These methods are favored due to their efficiency, scalability, and the relatively mild reaction conditions required .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrobuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The double bonds in the butadiene chain can be hydrogenated to form saturated compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Reduction of the nitro group yields (4-aminobuta-1,3-dien-1-yl)benzene.
Reduction: Hydrogenation of the double bonds results in (4-nitrobutyl)benzene.
Substitution: Electrophilic substitution on the benzene ring can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Nitrobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions are crucial for its reactivity and applications in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromobuta-1,3-dien-1-yl)benzene: Similar structure but with a bromine atom instead of a nitro group.
(1E,3E)-1,4-Diarylbuta-1,3-dienes: Compounds with similar diene systems but different substituents on the benzene ring.
Uniqueness
(4-Nitrobuta-1,3-dien-1-yl)benzene is unique due to its nitro group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4701-10-4 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI-Schlüssel |
HXAORLISYKTFNQ-KBXRYBNXSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Synonyme |
1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)




![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)
